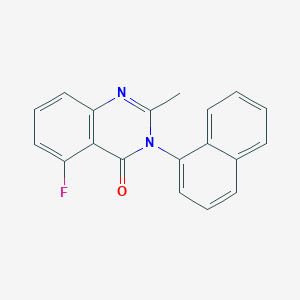
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Fluorinated aromatic compounds, methylated aromatic compounds, and naphthalene derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinazolinone analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions would be derivatives of the original compound with modified functional groups or oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine:
Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Use as a probe in biological assays to study enzyme interactions or cellular processes.
Industry:
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings.
Naphthalene Derivatives: Compounds containing naphthalene moieties.
Uniqueness: The uniqueness of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Structural Characteristics
The compound features a fluorine atom at the 5-position and a naphthyl group at the 3-position, which contribute to its unique biological activity. The structural characteristics of quinazolinones allow them to interact effectively with various biological targets, making them promising candidates for drug development.
Anticancer Activity
Research indicates that quinazolinones, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key pathways involved in cancer progression:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Quinazoline derivatives are known to inhibit EGFR, a critical receptor involved in tumor growth and proliferation. This inhibition is particularly relevant in various cancers, including lung and colorectal cancers .
- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include interference with signaling pathways such as Wnt and PI3K, as well as downregulating anti-apoptotic proteins like Bcl2 .
Case Studies
A study evaluating the cytotoxicity of various quinazoline derivatives demonstrated that this compound exhibited potent antiproliferative activity against human cancer cell lines A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound showed an IC50 value comparable to established chemotherapeutics like Cisplatin .
Enzyme Inhibition
In addition to its anticancer properties, this compound has demonstrated inhibitory effects on several enzymes relevant to metabolic syndromes:
- Phospholipase Inhibition : The compound has been documented to inhibit phospholipases, which play a role in inflammatory processes and cancer progression.
- Protease Inhibition : Its ability to inhibit proteases suggests potential applications in treating diseases where proteolytic activity contributes to pathology.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Lacks fluorine; simpler structure | Anticancer, anti-inflammatory |
| 5-Chloro-2-methylquinazolin-4(3H)-one | Chlorine instead of fluorine | Antimicrobial |
| 6-Fluoroquinazolin-4(3H)-one | Fluorine at different position | Anticancer |
| 7-Methylquinazolin-4(3H)-one | Methyl substitution | Antiviral |
This comparative analysis highlights the diversity within the quinazolinone family and underscores how specific substitutions can enhance biological activity.
Properties
CAS No. |
62376-85-6 |
|---|---|
Molecular Formula |
C19H13FN2O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13FN2O/c1-12-21-16-10-5-9-15(20)18(16)19(23)22(12)17-11-4-7-13-6-2-3-8-14(13)17/h2-11H,1H3 |
InChI Key |
JSLOHWRXBFEDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















